2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate)

Description

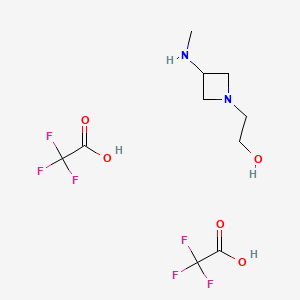

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered ring with three carbons and one nitrogen) substituted at the 3-position with a methylamino group. The azetidine nitrogen is further functionalized with an ethanol moiety, and the compound exists as a bis-trifluoroacetate salt. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic trifluoroacetate counterions and hydrogen-bonding capacity from the ethanol and methylamino groups.

Properties

Molecular Formula |

C10H16F6N2O5 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

2-[3-(methylamino)azetidin-1-yl]ethanol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H14N2O.2C2HF3O2/c1-7-6-4-8(5-6)2-3-9;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) |

InChI Key |

RVVXYQSGAPHTCT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CN(C1)CCO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative.

Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reaction with an appropriate alcohol derivative.

Formation of the Bis(2,2,2-trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features suggest potential applications in drug development, particularly as a lead compound for antibacterial or central nervous system (CNS) activity. The trifluoroacetate group may enhance the pharmacokinetic properties of the drug candidates derived from it.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) | Azetidine ring, methylamino group | Potential antibacterial/CNS activity | Unique trifluoroacetate moiety |

| Azetidine derivative A | Azetidine ring | Antimicrobial | Lacks trifluoromethyl groups |

| Trifluoroacetic acid derivative B | Trifluoromethyl group | Varies | Often used in drug formulation |

| Methylamino compound C | Methylamino group | CNS activity | May lack azetidine structure |

This table highlights the distinctiveness of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate), especially its combination of an azetidine structure with a methylamino group and a trifluoroacetate moiety.

Biological Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies can provide insights into how the compound behaves in various biological environments and its potential therapeutic effects.

Synthesis and Optimization

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can be optimized through various reaction conditions to enhance yield and purity. This optimization is essential for scaling up production for research or commercial purposes.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Azetidin-3-yl)-2,2-dimethylmorpholine ditrifluoroacetate ()

- Core Structure : Combines an azetidine ring with a 2,2-dimethylmorpholine group.

- Key Differences: The morpholine moiety introduces an additional oxygen atom and a six-membered ring, increasing rigidity and steric bulk compared to the ethanol-substituted azetidine in the target compound.

- Physicochemical Impact: Morpholine’s ether oxygen enhances hydrophilicity, but the dimethyl groups reduce conformational flexibility.

- Applications : Likely used as an intermediate in drug discovery, similar to other azetidine derivatives, but with distinct pharmacokinetic profiles due to structural variations .

Trifluoroacetate Salts with Varied Backbones

Ro 26-4550 Trifluoroacetate ()

- Core Structure : A methyl ester with a piperidine-carbamimidoyl group and aromatic phenylacetylene.

- Key Differences : The trifluoroacetate counterion is shared, but the organic backbone is more complex, featuring a piperidine ring and extended conjugation.

- Solubility: Insoluble in ethanol but soluble in DMSO (<28.03 mg/mL), highlighting how backbone hydrophobicity influences solubility despite shared counterions. The target compound’s ethanol group may improve aqueous solubility relative to Ro 26-4550.

- Applications: Functions as an IL-2/IL-2R inhibitor, suggesting that the target compound’s azetidine-ethanol structure could be tailored for receptor-targeted therapies .

Ethanol-Functionalized Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

- Core Structure: A linear ethoxy chain terminated with a bulky tetramethylbutylphenoxy group.

- Key Differences: The absence of a nitrogenous heterocycle reduces hydrogen-bonding capacity, while the tetramethylbutyl group increases lipophilicity.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Trends

- Solubility Trends : Trifluoroacetate salts generally enhance solubility in polar solvents, but backbone hydrophobicity (e.g., aromatic rings in Ro 26-4550) can counteract this effect .

- Biological Activity: Azetidine derivatives are increasingly explored for their conformational restraint and bioavailability. The target compound’s methylamino group may improve binding to amine-recognizing biological targets .

- Synthetic Challenges: Trifluoroacetate salts often require careful handling during synthesis to avoid decomposition, as noted in protocols for analogous compounds .

Biological Activity

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16F6N2O5

- Molecular Weight : 358.240 g/mol

- CAS Number : 1956328-03-2

- Appearance : White to off-white solid with a purity of 95% .

The biological activity of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can be attributed to its structural features which allow it to interact with various biological targets. The azetidine ring is known for its ability to mimic natural amino acids, potentially influencing protein synthesis and cellular signaling pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, impacting synaptic transmission.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both gram-positive and gram-negative bacteria .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate). For instance, model peptides exhibiting structural similarities demonstrated potent antibacterial activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 1–8 µM . This suggests that derivatives of azetidine structures could possess similar bioactivity.

Case Studies

- Study on Structural Analogues :

- In Vivo Studies :

Table 1: Comparative Biological Activities of Azetidine Derivatives

| Compound Name | MIC (µM) | Target Bacteria | Notes |

|---|---|---|---|

| 2-(3-(Methylamino)azetidin-1-yl)ethanol | TBD | Staphylococcus aureus | Potential antibacterial activity |

| Azetidine Derivative A | 5 | Escherichia coli | Strong inhibition observed |

| Azetidine Derivative B | 10 | Pseudomonas aeruginosa | Moderate activity |

| Trifluoromethylated Azetidine | 3 | Methicillin-resistant S. aureus | Enhanced potency observed |

Q & A

Q. Q1. What are the critical considerations for synthesizing 2-(3-(methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) to ensure high purity and yield?

Methodological Answer:

- Reaction Optimization : Use trifluoroacetic acid (TFA) as a counterion to stabilize the azetidine ring and enhance solubility during synthesis. Monitor pH to avoid protonation of the methylamino group, which may lead to side reactions .

- Purification : Employ reverse-phase chromatography with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate byproducts. Confirm purity via HPLC (C18 column, UV detection at 210 nm) .

- Yield Enhancement : Pre-activate intermediates (e.g., azetidine derivatives) with TFA before coupling reactions to reduce steric hindrance .

Q. Q2. How should researchers handle hygroscopicity and stability challenges during storage?

Methodological Answer:

- Storage : Store under inert gas (argon) at –20°C in airtight containers with desiccants (e.g., molecular sieves). Avoid exposure to moisture, as hydrolysis of the trifluoroacetate group may occur .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via LC-MS for degradation products like free azetidine or trifluoroacetic acid .

Q. Q3. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR in DMSO-d6 to resolve signals for the azetidine ring (δ 3.5–4.0 ppm) and trifluoroacetate groups (δ 165–170 ppm in ) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z for [M+H]+: ~355.2) and fragmentation patterns .

- Elemental Analysis : Verify stoichiometry of the bis(trifluoroacetate) salt (C:N:O:F ratio) to confirm salt formation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in solubility data across different solvents?

Methodological Answer:

- Contradiction Analysis : Solubility discrepancies (e.g., in ethanol vs. DMSO) arise from the compound’s zwitterionic nature. Use Hansen solubility parameters (HSPs) to predict optimal solvents: trifluoroacetate salts typically dissolve better in polar aprotic solvents (e.g., DMF) due to strong hydrogen-bond acceptor capacity .

- Experimental Validation : Conduct turbidimetric titration in binary solvent systems (e.g., DMSO/water) to determine solubility thresholds .

Q. Q5. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Azetidine Ring Strain : The 4-membered azetidine ring undergoes ring-opening under basic conditions. Use DFT calculations to model transition states and predict regioselectivity in reactions with nucleophiles (e.g., amines, thiols) .

- Trifluoroacetate Role : The electron-withdrawing trifluoroacetate group stabilizes intermediates via resonance, favoring SN2 mechanisms. Monitor reaction progress using -NMR to track trifluoroacetate dissociation .

Q. Q6. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison : Perform comparative NMR and LC-MS profiling to identify impurities (e.g., unreacted azetidine precursors or oxidized byproducts).

- Crystallography : If feasible, obtain single-crystal X-ray structures to confirm stereochemistry and salt formation. For example, trifluoroacetate counterions often form tight ion pairs with protonated amines .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral data to cluster batches with similar impurity profiles .

Q. Q7. What strategies mitigate hygroscopicity-induced aggregation in biological assays?

Methodological Answer:

- Formulation : Prepare stock solutions in anhydrous DMSO and dilute into assay buffers containing 0.01% Tween-20 to prevent aggregation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution during assay preparation. Aggregates >100 nm indicate poor solubility, requiring solvent optimization (e.g., cyclodextrin inclusion complexes) .

Q. Q8. How can in silico modeling predict metabolic pathways for this compound?

Methodological Answer:

- Software Tools : Use Schrödinger’s MetaSite or CypReact to simulate cytochrome P450-mediated oxidation. Key sites include the methylamino group (N-demethylation) and azetidine ring (hydroxylation) .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-HRMS metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.